molecular formula C12H13N3O3 B2615238 N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide CAS No. 898349-62-7

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2615238
CAS No.: 898349-62-7
M. Wt: 247.254
InChI Key: KPMILAIOHDLCMX-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide is a chemical compound that belongs to the class of oxalamides It is characterized by the presence of a cyanophenyl group and a methoxyethyl group attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with oxalyl chloride to form the intermediate N-(2-cyanophenyl)oxalamide. This intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-cyanophenyl)-N2-(2-ethoxyethyl)oxalamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-18-7-6-14-11(16)12(17)15-10-5-3-2-4-9(10)8-13/h2-5H,6-7H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMILAIOHDLCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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